![molecular formula C17H17NO3 B1295563 4-[(二苯甲基)氨基]-4-氧代丁酸 CAS No. 6622-07-7](/img/structure/B1295563.png)

4-[(二苯甲基)氨基]-4-氧代丁酸

描述

4-[(Diphenylmethyl)amino]-4-oxobutanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, 4-methylthio-2-oxobutanoate is mentioned as an intermediate in the biosynthesis of ethylene from methionine and has been identified in various microbial cultures . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been synthesized and characterized, with its structure confirmed by various spectroscopic methods . These compounds share the 4-oxobutanoic acid backbone, which is a key structural component of 4-[(Diphenylmethyl)amino]-4-oxobutanoic acid.

Synthesis Analysis

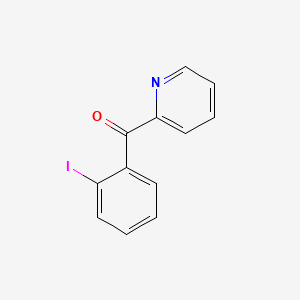

The synthesis of related compounds involves the use of reagents and reaction conditions that could potentially be adapted for the synthesis of 4-[(Diphenylmethyl)amino]-4-oxobutanoic acid. For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . The Mitsunobu reaction, which is a method for transforming alcohols into esters, ethers, and various other compounds, could also be relevant for the synthesis of similar structures .

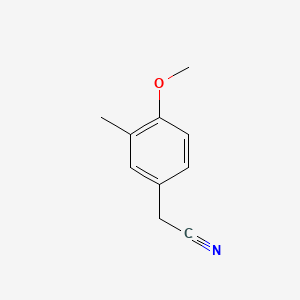

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding the reactivity and properties of the compounds. The molecular electrostatic potential, HOMO and LUMO analysis, and NBO analysis have been used to analyze the stability and charge distribution within the molecules .

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. For instance, 4-methylthio-2-oxobutanoate is a precursor to methional, which induces apoptosis in certain cell lines . The reactivity of these compounds is influenced by their functional groups, such as the methylthio group, which is essential for the biological activity observed .

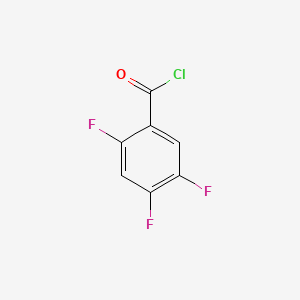

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as TGA, DTA, and UV-Vis spectrophotometry . These properties include thermal stability, melting points, and absorption wavelengths, which are important for practical applications. For nonlinear optical applications, the growth and characterization of semi-organometallic crystals with similar functional groups have been studied, revealing properties such as low cutoff wavelength and NLO efficiency .

科学研究应用

分子和结构研究

4-[(二苯甲基)氨基]-4-氧代丁酸及其衍生物的分子和结构特性已得到广泛研究。例如,研究探索了某些衍生物的分子对接、振动、结构、电子和光学特性,例如 4-[(2,6-二氯苯基)氨基]-2-亚甲基-4-氧代丁酸 (6DAMB) 和 4-[(2,5-二氯苯基)氨基]-2-亚甲基-4-氧代丁酸 (5DAMB)。这些研究利用实验光谱学和理论计算,提供了对分子稳定性、反应性和作为非线性光学材料的潜力的见解 (Vanasundari 等人,2018 年).

光谱表征

4-[(二苯甲基)氨基]-4-氧代丁酸衍生物的光谱表征也是一个感兴趣的课题。这涉及记录和分析 FT-IR 和 FT-拉曼光谱以了解分子结构和稳定性。此类研究提供了有关振动波数的宝贵信息,并有助于预测这些化合物的反应性和稳定性 (Rahul Raju 等人,2015 年).

非线性光学性质

4-[(二苯甲基)氨基]-4-氧代丁酸衍生物在非线性光学中的潜力已通过关注其一阶超极化率和红外强度的研究得到探索。这些研究有助于理解光学性质和在材料科学中的应用 (S. Mary 等人,2017 年).

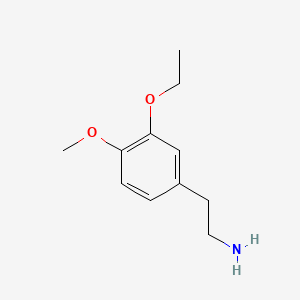

生物学和药理学应用

研究还深入探讨了这些化合物的生物学和药理学意义。例如,已发现某些衍生物在抑制生长因子受体中发挥作用,表明在药理学研究中具有潜力 (K. Vanasundari 等人,2018 年)。此外,研究还考察了甲硫氨酸拯救途径,其中 4-[(二苯甲基)氨基]-4-氧代丁酸的衍生物发挥作用,表明在理解细胞过程和疾病机制方面具有潜在应用 (B. Tang 等人,2006 年).

合成和化学性质

合成新化合物和探索其化学性质是另一个研究领域。这包括研究合成途径、结构表征和反应性,为新材料和药物的开发做出贡献 (Y. Sheena Mary 等人,2017 年).

安全和危害

属性

IUPAC Name |

4-(benzhydrylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15(11-12-16(20)21)18-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGOGSVHGJFUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216407 | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Diphenylmethyl)amino]-4-oxobutanoic acid | |

CAS RN |

6622-07-7 | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((DIPHENYLMETHYL)AMINO)-4-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7X9417AKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。